molecular formula C6H11Cl2N3 B15199847 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B15199847
M. Wt: 196.07 g/mol
InChI Key: IBFTVVXCDPZNTD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core partially saturated in the pyrimidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-3-7-6-2-4-8-9(6)5-1;;/h2,4,7H,1,3,5H2;2*1H

InChI Key

IBFTVVXCDPZNTD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas . Another method involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The hydrogenation method is particularly favored due to its efficiency and the availability of catalysts. Additionally, the cyclization method can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Features:

  • Structure : The molecule comprises a pyrazole ring fused to a partially hydrogenated pyrimidine ring, with two nitrogen atoms in the pyrimidine moiety contributing to its electronic properties.
  • Synthesis: Early syntheses involved reactions of β-cyanoethylhydrazine with ketones or enamines, as reported by Elnagdi et al. (1975) . Modern methods, such as Rh-catalyzed asymmetric reductive dearomatization (2023), enable enantioselective synthesis with up to 98% ee, critical for drug development .
  • Pharmacology: Zvezdina et al. It also serves as a precursor for zanubrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride are distinct from structurally related heterocycles. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Core Structure Molecular Formula Molecular Weight Key Features
This compound Pyrazolo-pyrimidine (hydrogenated) C₆H₁₀Cl₂N₄* ~217.08† High enantioselectivity (98% ee) via Rh-catalysis; BTK inhibitor precursor .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride (CAS: 165894-07-5) Pyrazolo-pyrazine C₆H₁₁Cl₂N₃ 196.08 Pyrazine ring (two adjacent N atoms); lower pharmacological relevance .
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride (CAS: 2137914-62-4) Pyrazolo-pyridine C₈H₁₄Cl₂N₄ 237.13 Pyridine ring (one N atom); used in research compounds .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine dihydrochloride (CAS: 1417635-70-1) Imidazo-pyridine C₇H₁₃Cl₂N₃ 210.10 Imidazole fusion; limited enantioselective synthesis methods .

*Estimated based on structural similarity; †Exact molecular weight depends on hydration state.

Pharmacological Activity

Compound Bioactivity Highlights Limitations
This compound BTK inhibition (zanubrutinib precursor); potential CNS modulation . Limited in vivo data for standalone use.
Pyrazolo-pyrazine derivatives Lower reported bioactivity; primarily used in materials science . No significant drug development relevance.
Pyrazolo-pyridine derivatives Research-focused; applications in ligand design and agrochemicals . Narrow therapeutic scope.
Imidazo-pyridine derivatives Explored for kinase inhibition but lack enantioselective routes . Synthetic challenges hinder scalability.

Stability and Commercial Availability

  • Target Compound : Stable at 20°C for two years as a dihydrochloride salt . Commercial suppliers emphasize verified quality (ECHEMI) .
  • Pyrazolo-pyrazine : Similar storage conditions but fewer suppliers .
  • Imidazo-pyridine : Requires stringent regulatory compliance due to research-only status .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C7H12Cl2N3
  • Molar Mass : 173.64 g/mol
  • CAS Number : 165894-07-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins and enzymes involved in various biochemical pathways.

Target Proteins

  • Hepatitis B Virus (HBV) Core Protein : The compound acts as an inhibitor of the HBV core protein, which is crucial for viral replication. In vitro studies have shown that it can significantly reduce HBV DNA levels in infected cells.

Biochemical Pathways

The compound's interaction with the HBV core protein suggests that it may interfere with the viral life cycle by preventing the assembly of viral particles. This inhibition can lead to decreased viral load and potentially contribute to therapeutic strategies against HBV infection.

Pharmacokinetics

Pharmacokinetic studies indicate that the dihydrochloride form enhances the solubility and stability of the compound, facilitating its absorption and bioavailability. In animal models, oral administration has shown promising results in reducing viral loads without significant toxicity.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound across various studies:

Activity Study Findings Reference
Antiviral Activity Inhibition of HBV core protein; reduction in viral load in animal models.
Cytotoxicity Against Cancer Demonstrated activity against melanoma cells; induces apoptosis and necrosis.
Central Nervous System Effects Potential anxiolytic and antidepressant properties observed in preclinical studies.

Study on Antiviral Properties

In a controlled study using an HBV AAV mouse model, administration of this compound resulted in a significant decrease in HBV DNA levels compared to untreated controls. This suggests its potential as a therapeutic agent for chronic HBV infection.

Study on Cancer Cell Lines

Research has indicated that derivatives of this compound exhibit strong photodynamic activity against human melanoma cells. The mechanism involves the generation of reactive oxygen species leading to cell death through both apoptosis and necrosis pathways .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride with high yield and purity?

  • Methodological Answer: Synthesis optimization involves controlling reaction parameters such as solvent polarity (e.g., THF or ethanol), temperature (0°C to room temperature for Grignard reactions), and catalyst selection. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures purification. Side reactions can be minimized by avoiding excess reagents and maintaining anhydrous conditions .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly distinguishing between aromatic and aliphatic protons in the tetrahydropyrimidine ring .
  • Elemental analysis : Validates empirical formulas by comparing calculated vs. experimental C/H/N ratios (e.g., deviations <0.3% indicate purity) .
  • X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for dihydropyrazolo[1,5-a]pyrimidine derivatives .

Q. How can solubility challenges be addressed during formulation for in vitro studies?

  • Methodological Answer: Solubility profiling in polar solvents (e.g., DMSO for stock solutions) and aqueous buffers (pH 7.4) is essential. Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance solubility for biological assays. Pre-formulation studies should include stability tests under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the electron-withdrawing tetrazole moiety in dihydro derivatives influence tautomerism and reactivity?

  • Methodological Answer: The tetrazole ring stabilizes keto-enol tautomers through resonance effects, as shown in dihydrotetrazolo[1,5-a]pyrimidines. Computational studies (DFT) and ¹H NMR titration in DMSO-d6 can map tautomeric equilibria. Reactivity toward electrophiles (e.g., alkylation) is enhanced at the enol position due to increased electron density .

Q. What strategies ensure regioselectivity in multicomponent reactions involving aromatic aldehydes?

  • Methodological Answer: Regioselectivity in dihydropyrazolo[1,5-a]pyrimidine synthesis is controlled by:

  • Substrate design : Electron-deficient aldehydes favor nucleophilic attack at the α-position.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) direct regiochemistry by coordinating to reactive sites .
  • Temperature modulation : Lower temperatures (<50°C) reduce kinetic competition between pathways .

Q. How can structural discrepancies between theoretical and experimental data (e.g., NMR shifts) be resolved?

  • Methodological Answer: Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Cross-validation using multiple techniques is critical:

  • Compare X-ray-derived bond lengths with DFT-optimized geometries.
  • Use 2D NMR (COSY, NOESY) to confirm through-space interactions obscured in static models .

Q. What approaches are used to design derivatives with enhanced biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies focus on:

  • Substituent variation : Introducing trifluoromethyl or chloro groups at the 5- and 7-positions improves antimicrobial activity .
  • Scaffold hybridization : Coupling with benzofuran or pyridine moieties enhances binding to kinase targets (e.g., cyclin-dependent kinases) .
  • Pharmacokinetic optimization : LogP adjustments via ester prodrugs improve blood-brain barrier penetration .

Safety and Data Integrity

Q. What protocols mitigate risks during laboratory handling of this compound?

  • Methodological Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy (data gaps in toxicity require precaution) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) and use licensed waste management services .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., THF, Grignard reagents) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms. Meta-analyses of IC₅₀ values across studies can identify outlier datasets .

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